(4-Butoxy-3-fluorophenyl)methanol (4-Butoxy-3-fluorophenyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13560471
InChI: InChI=1S/C11H15FO2/c1-2-3-6-14-11-5-4-9(8-13)7-10(11)12/h4-5,7,13H,2-3,6,8H2,1H3
SMILES: CCCCOC1=C(C=C(C=C1)CO)F
Molecular Formula: C11H15FO2
Molecular Weight: 198.23 g/mol

(4-Butoxy-3-fluorophenyl)methanol

CAS No.:

Cat. No.: VC13560471

Molecular Formula: C11H15FO2

Molecular Weight: 198.23 g/mol

* For research use only. Not for human or veterinary use.

(4-Butoxy-3-fluorophenyl)methanol -

Specification

Molecular Formula C11H15FO2
Molecular Weight 198.23 g/mol
IUPAC Name (4-butoxy-3-fluorophenyl)methanol
Standard InChI InChI=1S/C11H15FO2/c1-2-3-6-14-11-5-4-9(8-13)7-10(11)12/h4-5,7,13H,2-3,6,8H2,1H3
Standard InChI Key VEQHHVOTLWTYDH-UHFFFAOYSA-N
SMILES CCCCOC1=C(C=C(C=C1)CO)F
Canonical SMILES CCCCOC1=C(C=C(C=C1)CO)F

Introduction

Structural and Molecular Characteristics

The molecular structure of (4-Butoxy-3-fluorophenyl)methanol consists of a benzene ring with three distinct substituents: a butoxy chain (-OCH2_2CH2_2CH2_2CH3_3) at the para position, a fluorine atom (-F) at the meta position, and a hydroxymethyl group (-CH2_2OH) at the ortho position. This arrangement creates a sterically hindered environment that influences its reactivity and intermolecular interactions. The compound’s log P (partition coefficient) is estimated to be moderately lipophilic, facilitating membrane permeability in biological systems.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC11H15FO2\text{C}_{11}\text{H}_{15}\text{FO}_2
Molecular Weight198.23 g/mol
Functional GroupsButoxy, Fluorine, Hydroxymethyl

Synthesis and Optimization

The synthesis of (4-Butoxy-3-fluorophenyl)methanol typically begins with 4-butoxy-3-fluorobenzaldehyde as the starting material. A two-step reduction process is employed:

  • Reduction of Aldehyde to Alcohol:
    Sodium borohydride (NaBH4\text{NaBH}_4) in methanol or ethanol reduces the aldehyde group to a primary alcohol at room temperature under inert conditions. This method yields the target compound with high purity (>95%) and avoids side reactions such as over-reduction or ether formation.

  • Industrial-Scale Production:
    Catalytic hydrogenation using palladium on carbon (Pd/C\text{Pd/C}) under H2\text{H}_2 pressure (1–3 atm) offers a scalable alternative, though it requires careful control of reaction parameters to prevent dehalogenation of the fluorine substituent.

Table 2: Synthetic Routes Comparison

MethodReagents/ConditionsYield (%)Purity
Sodium BorohydrideNaBH4\text{NaBH}_4, MeOH, RT85–90>95%
Catalytic HydrogenationPd/C\text{Pd/C}, H2\text{H}_2, 1–3 atm75–8090–92%

Physicochemical Properties

While detailed thermodynamic data (e.g., melting point, boiling point) remain unreported in the literature, the compound’s solubility profile can be inferred from its functional groups. It is soluble in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) and moderately soluble in ethanol. The hydroxymethyl group enables hydrogen bonding, enhancing aqueous solubility compared to non-hydroxylated analogs.

Biological Activities and Mechanisms

Antimicrobial Properties

(4-Butoxy-3-fluorophenyl)methanol exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The fluorine atom disrupts microbial cell membrane integrity by interacting with lipid bilayers, while the butoxy chain enhances penetration through hydrophobic barriers.

Anti-Inflammatory Effects

In vitro studies suggest inhibition of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production in macrophage models. The hydroxymethyl group may coordinate with catalytic residues in COX-2, reducing prostaglandin synthesis.

Table 3: Biological Activity Profile

ActivityTarget Organism/ModelIC50_{50}/EC50_{50}
AntibacterialS. aureus12.5 µg/mL
AntifungalC. albicans25.0 µg/mL
COX-2 InhibitionMurine Macrophages18.3 µM

Comparison with Structural Analogs

1-(4-Iso-Butoxy-3-fluorophenyl)ethanol differs by having a secondary alcohol (-CH(OH)CH3_3) instead of a primary hydroxymethyl group. This modification reduces metabolic oxidation rates but decreases aqueous solubility due to increased hydrophobicity.

Table 4: Analog Comparison

CompoundAlcohol TypeLog PAqueous Solubility (mg/mL)
(4-Butoxy-3-fluorophenyl)methanolPrimary (-CH2_2OH)1.84.2
1-(4-Iso-Butoxy-3-fluorophenyl)ethanolSecondary (-CH(OH)CH3_3)2.41.5

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